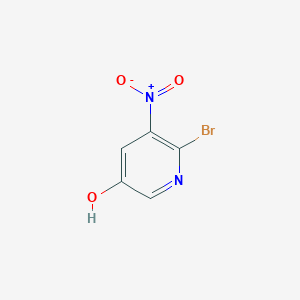
2-Bromo-4-methoxy-5-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-methoxy-5-methylpyrimidine is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of bromine, methoxy, and methyl groups on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-5-methylpyrimidine typically involves the bromination of 4-methoxy-5-methylpyrimidine. One common method is to react 4-methoxy-5-methylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can help in monitoring and controlling the reaction, ensuring consistent quality.
化学反应分析
Types of Reactions
2-Bromo-4-methoxy-5-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include 2-amino-4-methoxy-5-methylpyrimidine, 2-thio-4-methoxy-5-methylpyrimidine, and 2-alkoxy-4-methoxy-5-methylpyrimidine.
Oxidation Reactions: Products include 2-bromo-4-formyl-5-methylpyrimidine and 2-bromo-4-carboxy-5-methylpyrimidine.
Reduction Reactions: Products include 2-hydro-4-methoxy-5-methylpyrimidine.
科学研究应用
2-Bromo-4-methoxy-5-methylpyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe for understanding biological pathways.
Industry: It is used in the production of agrochemicals and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-Bromo-4-methoxy-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The bromine atom can form strong interactions with the enzyme’s active site, while the methoxy and methyl groups can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Bromo-4-methylpyrimidine
- 2-Methoxy-4-methylpyrimidine
- 2-Bromo-5-methylpyrimidine
Uniqueness
2-Bromo-4-methoxy-5-methylpyrimidine is unique due to the presence of both bromine and methoxy groups on the pyrimidine ring. This combination allows for a wide range of chemical modifications and enhances its reactivity compared to similar compounds. The methoxy group increases the electron density on the pyrimidine ring, making it more susceptible to nucleophilic substitution reactions, while the bromine atom provides a site for further functionalization.
属性
分子式 |
C6H7BrN2O |
|---|---|
分子量 |
203.04 g/mol |
IUPAC 名称 |
2-bromo-4-methoxy-5-methylpyrimidine |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3 |
InChI 键 |
JPXWJGLFBGCVNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N=C1OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


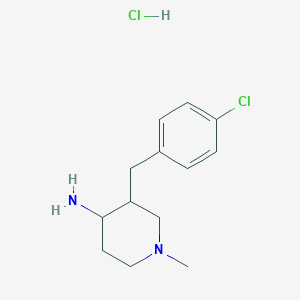
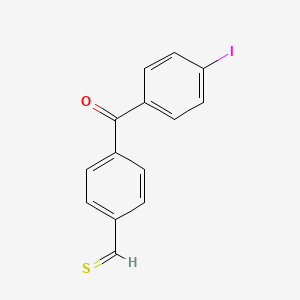
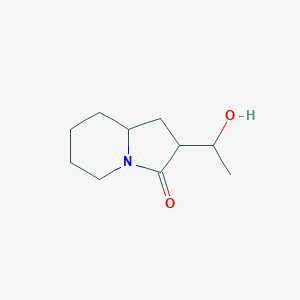
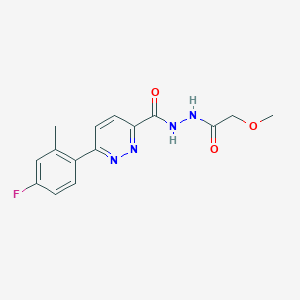
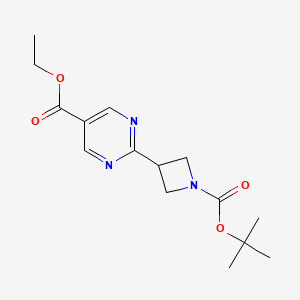
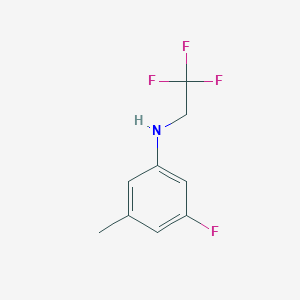
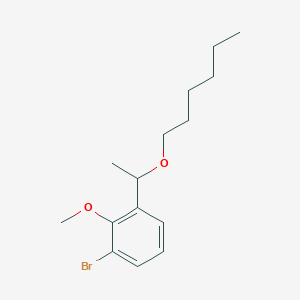
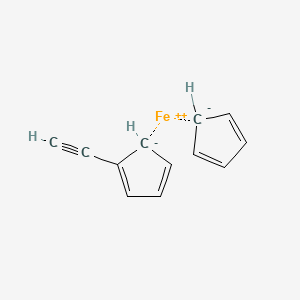

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)

